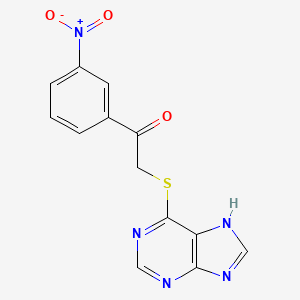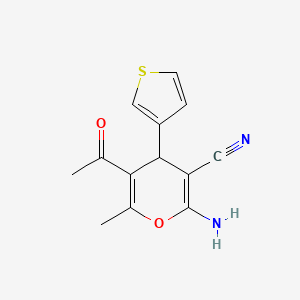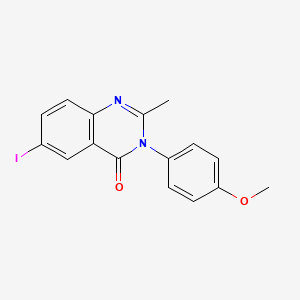
1-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE is a synthetic organic compound that features a nitrophenyl group and a purinylsulfanyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Purine Derivatization: Functionalization of the purine ring to introduce the sulfanyl group.
Coupling Reaction: Formation of the ethanone linkage between the nitrophenyl and purinylsulfanyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction, but may include bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for 1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE would depend on its specific biological target. Generally, compounds with purine and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group might also play a role in binding to metal ions or other molecular targets.
類似化合物との比較
Similar Compounds
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLMETHYL)-1-ETHANONE: Similar structure but with a methyl group instead of a sulfanyl group.
1-(3-AMINOPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(3-NITROPHENYL)-2-(9H-PURIN-6-YLSULFANYL)-1-ETHANONE is unique due to the combination of its nitrophenyl and purinylsulfanyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H9N5O3S |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H9N5O3S/c19-10(8-2-1-3-9(4-8)18(20)21)5-22-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChIキー |
KLEVHZCVRNHZSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)
![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)

![6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11099479.png)
![2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)
![N-(1-Benzyl-2-{2-[(E)-1-(4-bromophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11099484.png)

![Ethyl 5-(naphthalen-1-yl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099503.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11099506.png)
![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11099508.png)

![N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11099520.png)
![2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11099525.png)
![(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11099534.png)
